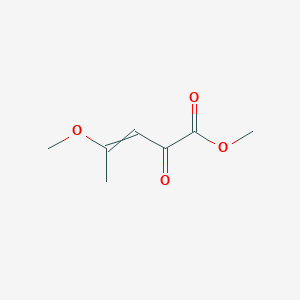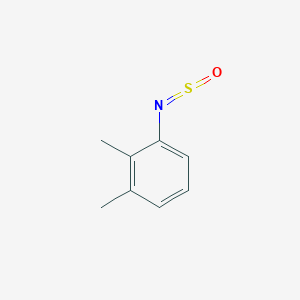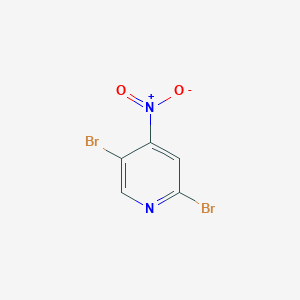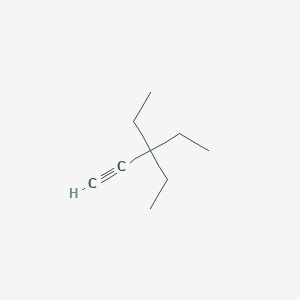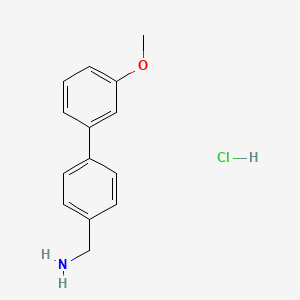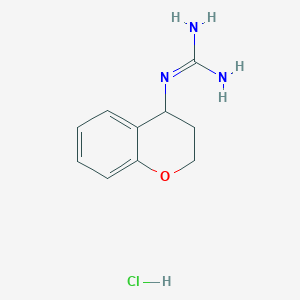
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Descripción general
Descripción
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride, commonly known as 2-DG, is a compound that is widely used in scientific research due to its unique properties. It is a small molecule that can be used as a substrate and inhibitor of several enzymes and transporters. 2-DG is also used as a tool to study the biochemical and physiological effects of various drugs and compounds. 2-DG has been studied extensively and has been shown to have a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Compounds
Research has demonstrated the synthesis of various antibacterial compounds using 4-hydroxycoumarins, which are chemically related to 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride. These compounds were synthesized by treating 4-hydroxycoumarins with urea, thiourea, and guanidine, respectively, in ethanol-acetic acid solution. The resulting compounds were then further processed to produce a range of derivatives with potential antibacterial properties (Mulwad & Shirodkar, 2002).
Synthesis of Polynucleotide Analogues
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride is used in the synthesis of polynucleotide analogues. For example, guanine derivatives were reacted with dihydropyran to produce copolymers with maleic anhydride, leading to polymers with significant hypochromicity and strong excimer fluorescence in aqueous solutions. These polymers showed interesting behavior as polyelectrolytes, including high molecular weights and viscosity effects (Han, Cho, Cho, & Chang, 1995).
Development of Important Intermediates
This compound is vital in synthesizing important intermediates for various applications. For example, 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a crucial intermediate of dopamine D3 receptor selective agonist PD128907, was synthesized from p-hydroxyanisole (Jin, 2006).
Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds. For example, chalcones of 4-hydroxycoumarin treated with guanidine hydrochloride and other reactants produced a range of heterocyclic derivatives. These compounds were screened for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Mulwad & Pawar, 2003).
Cardioprotective Effects
In a study, a derivative of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine was evaluated for its cardioprotective effects against ischemic/reperfusion injury in rat and dog models. The results indicated potent cardioprotective effects, potentially mediated by activation of mitochondrial potassium channels (Lee, Seo, & Yoo, 2004).
Interaction with Chromenes
The interaction of tetramethylguanidine with fused 4H-pyrans, which are related to 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine, resulted in the formation of substituted guanidines. This study contributes to understanding the reaction mechanisms of guanidine derivatives with chromenes (Osyanin, Popova, Osipov, & Klimochkin, 2016).
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)13-8-5-6-14-9-4-2-1-3-7(8)9;/h1-4,8H,5-6H2,(H4,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPUZUSKYEYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)

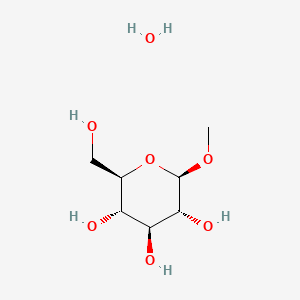
![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)
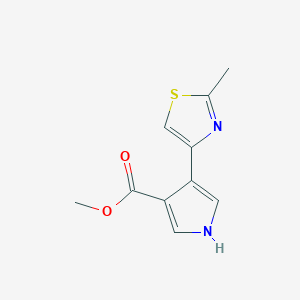
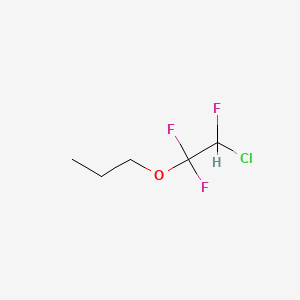
![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)
![Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate](/img/structure/B1430764.png)
